molecular formula C22H28N4O3 B2781807 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS No. 1396673-67-8

1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Cat. No.: B2781807
CAS No.: 1396673-67-8
M. Wt: 396.491
InChI Key: IMDYDVZXYRPAHZ-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a urea derivative characterized by:

  • 2,3-Dimethoxyphenyl group: A substituted aromatic ring with methoxy groups at positions 2 and 3, which may enhance lipophilicity and receptor binding.
  • 1-Methylindol-3-yl group: A methylated indole moiety, which is structurally similar to endogenous tryptamine derivatives and may influence serotonin receptor interactions.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-25(2)19(16-14-26(3)18-11-7-6-9-15(16)18)13-23-22(27)24-17-10-8-12-20(28-4)21(17)29-5/h6-12,14,19H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDYDVZXYRPAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, including anti-inflammatory and anticancer activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes a dimethoxyphenyl group and a dimethylaminoethyl side chain attached to an indole moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound:

1. Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives with dimethoxyphenyl groups have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Inhibitory Potency : Compounds structurally related to our target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate potency in reducing inflammatory responses .

2. Anticancer Potential

The indole structure present in the compound is known for its anticancer properties. Several studies have demonstrated that indole derivatives can induce apoptosis in cancer cells.

  • Case Study : A study involving indole derivatives revealed that they exhibited cytotoxic effects against various cancer cell lines, with IC50 values often below 20 μM . The mechanism of action typically involves the induction of oxidative stress and disruption of cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for optimizing pharmacological properties.

Structural Feature Biological Activity Notes
Dimethoxyphenyl GroupAnti-inflammatory effectsEnhances solubility and bioavailability
Dimethylaminoethyl Side ChainPotential CNS activityMay influence blood-brain barrier permeability
Indole MoietyAnticancer activityKnown for inducing apoptosis

Research Findings

Research has focused on synthesizing various analogs of this compound to evaluate their biological activities further. For example:

  • Synthesis and Evaluation : A series of analogs were synthesized and tested for their anti-inflammatory properties using COX inhibition assays. The most potent analogs showed significant inhibition at concentrations comparable to established anti-inflammatory drugs like indomethacin .

Comparison with Similar Compounds

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

  • Structural Similarities: Urea backbone. Indole moiety (though non-methylated).
  • Key Differences: Substituents: The target compound includes a dimethylamino group and 2,3-dimethoxyphenyl, whereas the analogue has a simpler 2-methylphenyl group. Molecular Weight: 293.37 g/mol (analogue) vs. Pharmacological Implications: The absence of methoxy and dimethylamino groups in the analogue may reduce receptor affinity or selectivity compared to the target compound.

M100907 (MDL100907) ()

  • Structural Similarities: 2,3-Dimethoxyphenyl group. Piperidine methanol substituent (vs. urea linkage in the target compound).
  • Key Differences :
    • Functional Group : M100907 is a piperidine derivative, while the target compound uses a urea linkage.
    • Pharmacological Activity : M100907 is a potent 5-HT2A receptor antagonist , whereas the target compound’s urea linkage may alter receptor binding kinetics or target specificity.

1-(2-Oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea ()

  • Structural Similarities :
    • Urea backbone.
    • Fluorinated aromatic substituents (vs. methoxy groups in the target compound).
  • Key Differences :
    • Rigid Adamantane Core : The oxaadamantyl group introduces steric hindrance and rigidity, contrasting with the target compound’s flexible ethyl chain.
    • Electron-Withdrawing Substituents : Trifluorophenyl groups may reduce basicity compared to the electron-donating methoxy groups in the target compound .

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea ()

  • Structural Similarities :
    • Urea linkage.
    • Substituted aromatic groups (dimethylphenyl and benzodiazepine).
  • Key Differences :
    • Benzodiazepine Moiety : The analogue’s fused heterocyclic system contrasts with the target compound’s indole group, likely altering CNS penetration and metabolic stability.
    • Molecular Weight : 412.49 g/mol (analogue) vs. higher for the target compound .

Pharmacokinetic and Pharmacodynamic Considerations

Solubility and Bioavailability

  • The dimethylamino group in the target compound may enhance solubility in physiological pH via protonation, whereas analogues like the benzodiazepin-urea hybrid () rely on sulfonamide or rigid cores for solubility .
  • Methoxy groups in the target compound could improve membrane permeability compared to fluorinated analogues () .

Receptor Binding and Selectivity

  • The 1-methylindole group in the target compound may mimic tryptamine derivatives, suggesting serotonin receptor interactions. In contrast, M100907 () achieves 5-HT2A selectivity through its piperidine methanol structure .
  • Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit different hydrogen-bonding capacities, which may reduce target compound off-target effects .

Toxicity and Metabolic Stability

  • Methoxy Groups : May reduce oxidative metabolism compared to halogenated analogues () .
  • Indole Methylation: The 1-methyl group in the target compound could protect against CYP450-mediated degradation, enhancing half-life relative to non-methylated indoles () .

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